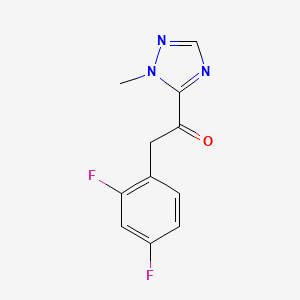

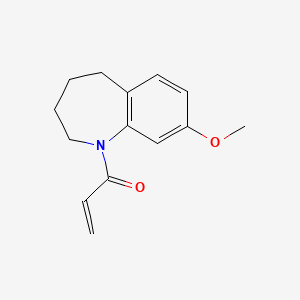

![molecular formula C17H14N4O B2434325 N-([2,4'-bipyridin]-4-ylmethyl)picolinamide CAS No. 2034578-23-7](/img/structure/B2434325.png)

N-([2,4'-bipyridin]-4-ylmethyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of picolinamide has been reported in the literature . A synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd(TFA) 2 as the catalyst in n-octane has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA) 2 .Molecular Structure Analysis

The molecular structure of picolinamide is available in various databases . The IUPAC Standard InChI for picolinamide is InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H, (H2,7,9) .Chemical Reactions Analysis

Picolinamide has been used in various chemical reactions. For instance, it has been used in a sequential reaction with benzaldehydes promoted by Pd(TFA) 2 to synthesize 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of picolinamide can be found in various databases . The average mass of picolinamide is 122.125 Da and its monoisotopic mass is 122.048012 Da .Scientific Research Applications

Synthesis and Characterization

N-([2,4'-bipyridin]-4-ylmethyl)picolinamide and its derivatives have been synthesized and characterized, demonstrating significant potential in the development of materials with specific properties. For instance, compounds derived from picolinamide have been fully crystallized and characterized using techniques like X-ray crystallography and spectroscopy, showing antibacterial activity towards gram-positive and gram-negative bacteria (Adam et al., 2016).

Catalysis

The role of such compounds in catalysis, especially in water oxidation, has been explored. Mononuclear ruthenium(II) complexes involving polypyridine-type ligands have shown the ability to act as catalysts for water oxidation, an essential reaction for the development of sustainable energy solutions (Tseng et al., 2008).

Environmental Applications

In environmental chemistry, derivatives of picolinamide have been utilized in the direct synthesis of organic carbonates from CO2 and alcohols, showcasing an innovative approach to carbon capture and utilization. This catalyst system has been applied to various alcohols to afford the corresponding carbonates in high yields, highlighting the role of such compounds in addressing climate change through CO2 utilization (Honda et al., 2014).

Synthetic Methodology

The compound and its derivatives have found applications in synthetic chemistry, including the development and kilogram-scale synthesis of novel compounds. For example, the kilogram-scale synthesis of a novel mGlu5 negative allosteric modulator, highlighting the importance of picolinamide derivatives in the development of new therapeutic agents (David et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

N-([2,4’-bipyridin]-4-ylmethyl)picolinamide, a picolinamide derivative, primarily targets the lipid-transfer protein Sec14p . This protein plays a crucial role in the regulation of lipid metabolism in cells .

Mode of Action

The compound interacts with its target, Sec14p, by binding to it . This interaction inhibits the function of Sec14p, leading to alterations in lipid metabolism within the cell .

Biochemical Pathways

The primary biochemical pathway affected by N-([2,4’-bipyridin]-4-ylmethyl)picolinamide is the lipid metabolism pathway . By inhibiting Sec14p, the compound disrupts the normal flow of this pathway, leading to downstream effects on cellular processes that rely on lipid metabolism .

Result of Action

The inhibition of Sec14p by N-([2,4’-bipyridin]-4-ylmethyl)picolinamide leads to disruptions in lipid metabolism . This can have various molecular and cellular effects, depending on the specific roles of lipids in the affected cells .

Properties

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c22-17(15-3-1-2-7-19-15)21-12-13-4-10-20-16(11-13)14-5-8-18-9-6-14/h1-11H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPKSWNHAOWMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

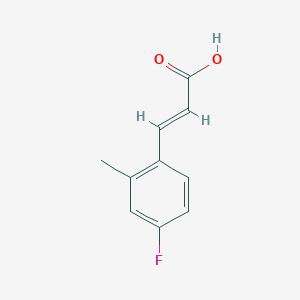

![3-[(4-bromophenyl)sulfanyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2434244.png)

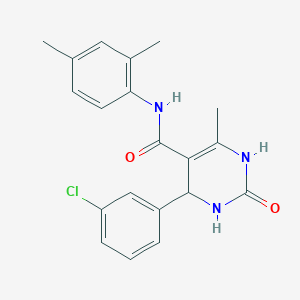

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2434249.png)

![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-2-yl)methanol hydrochloride](/img/structure/B2434250.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2434252.png)

![1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2434258.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2434260.png)